5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
5-bromo-1-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O/c13-10-5-7-6-15-17(11(7)16-12(10)18)9-3-1-8(14)2-4-9/h1-6H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUENQCHKZQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C(=O)N3)Br)C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by bromination and subsequent cyclization to form the desired pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrazolo[3,4-b]pyridines, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step reactions that include bromination and functionalization of pyrazole derivatives. Notably, the compound has been synthesized through various methods, including:
- Bromination of Pyrazole Derivatives : The initial step often involves brominating pyrazole derivatives to introduce the bromine atom at the desired position.
- Substitution Reactions : Following bromination, further reactions with substituted phenyl groups (like 4-fluorophenyl) are performed to enhance biological activity.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Compounds derived from this structure have been tested against various Gram-positive and Gram-negative bacteria. Some derivatives demonstrated potent antibacterial activity comparable to standard antibiotics like streptomycin .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds were evaluated using assays like MTT to determine their cytotoxic effects .
- Mechanistic Insights : The anticancer activity may be attributed to the induction of apoptosis in cancer cells or disruption of critical signaling pathways involved in cell growth and survival.
Case Studies
Several case studies highlight the efficacy of this compound derivatives:
Future Prospects
The ongoing research into this compound suggests promising avenues for drug development:
- Lead Optimization : Further modifications to enhance selectivity and reduce toxicity could lead to more effective therapeutic agents.
- Combination Therapies : Exploring the use of these compounds in combination with existing treatments may improve overall efficacy against resistant strains or aggressive cancer types.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but generally involve binding to the active site of the target protein, leading to modulation of its activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s bromine and 4-fluorophenyl substituents distinguish it from analogs. Key comparisons include:
Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
- Bromine vs.
- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group introduces stronger electron-withdrawing effects than chlorophenyl, which could modulate electronic properties and binding interactions in biological targets .
Biological Activity
5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core with a bromine atom and a fluorophenyl substituent. Its molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HCT-116 (colon cancer)
In one study, compounds similar to this compound exhibited high levels of apoptosis in HeLa cells, with total apoptosis rates reaching up to 42.19% compared to control cells. This suggests that the compound may induce cell cycle arrest and promote apoptosis through specific signaling pathways .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9. These kinases are crucial for cell cycle progression and transcriptional regulation in cancer cells. Inhibition leads to reduced proliferation and increased apoptosis .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays revealed that derivatives of this pyrazolo compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Various derivatives were assessed for their ability to scavenge free radicals using DPPH and superoxide radical scavenging assays. Some derivatives demonstrated significant antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazolo compounds. Modifications at the phenyl ring or the pyrazole nitrogen can significantly influence potency and selectivity:
| Substituent Position | Type of Substituent | Effect on Activity |
|---|---|---|
| Para Position | Hydroxyl | Increased anticancer activity |
| Meta Position | Methyl | Moderate effect on activity |
| Ortho Position | Halogen | Decreased cytotoxicity |
This table illustrates how different substituents can alter the biological efficacy of compounds based on their electronic and steric properties.
Case Studies
Several case studies have documented the effectiveness of pyrazolo derivatives in preclinical settings:
- HeLa Cell Line Study : A derivative showed a significant increase in apoptosis markers compared to untreated controls.
- Antibacterial Assays : A series of synthesized compounds demonstrated MIC values lower than those of conventional antibiotics against specific bacterial strains.
- Antioxidant Evaluation : Compounds were tested for their radical scavenging abilities, revealing promising results that warrant further investigation.
Q & A
Q. Example SAR Table :
| Substituent (Position 1) | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 28 ± 3 | 2.1 |
| Phenyl | 120 ± 15 | 2.4 |
| 4-Methoxyphenyl | >1000 | 1.8 |
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC (≥95% purity, C18 column, MeCN/H₂O gradient) and elemental analysis .
- Assay Reproducibility : Replicate experiments in triplicate with controls (e.g., staurosporine for apoptosis assays).
- Target Profiling : Perform kinome-wide screening to identify off-target effects (e.g., DiscoverX Eurofins panel) .
Basic: What solvent systems improve solubility for in vitro studies?
Methodological Answer:
- PEG-400/Water Mixtures : Enhance solubility up to 10 mM (e.g., 30% PEG-400 in PBS, pH 7.4) .
- DMSO Stock Solutions : Prepare 50 mM stocks (filter-sterilized, 0.22 µm), diluted to ≤0.1% DMSO in assays to avoid cytotoxicity .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Flow Chemistry : Use continuous flow reactors for cyclization steps (residence time: 20 min, 120°C) to improve yield by 15% vs. batch .
- Catalyst Recycling : Immobilize Pd catalysts on SiO₂ nanoparticles (reusable for 5 cycles, <5% Pd leaching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
